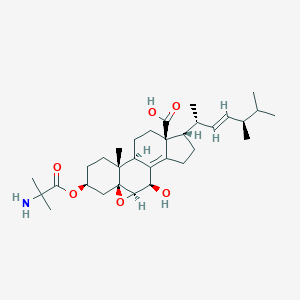![molecular formula C18H15Cl2N3O2S B237217 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components, which are essential for tissue remodeling during normal physiological processes such as wound healing and embryonic development. However, MMPs have also been implicated in various pathological conditions such as cancer metastasis, arthritis, and cardiovascular diseases. Therefore, MMP inhibitors such as BB-94 have been developed as potential therapeutic agents for these diseases.
Wirkmechanismus
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide inhibits MMPs by chelating the zinc ion at the active site of the enzyme, thereby preventing the catalytic activity of the enzyme. MMPs are a family of zinc-dependent enzymes that are involved in the degradation of ECM components such as collagen, elastin, and proteoglycans. By inhibiting MMPs, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide prevents the degradation of these ECM components, which can lead to the inhibition of tumor growth, angiogenesis, and tissue remodeling.
Biochemical and Physiological Effects
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has been shown to inhibit tumor growth and metastasis in animal models. In arthritis research, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has been shown to reduce cartilage degradation and inflammation in animal models. In addition, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has been shown to have cardioprotective effects in animal models of myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of MMPs, which makes it a useful tool for studying the role of MMPs in various biological processes. However, one limitation is that it is not a specific inhibitor of a single MMP isoform, as it inhibits multiple MMPs with varying degrees of potency. Therefore, it is important to use appropriate controls and to interpret the results with caution.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide. One direction is to develop more potent and selective MMP inhibitors that can be used as therapeutic agents for various diseases. Another direction is to study the role of MMPs in other biological processes such as tissue regeneration and immune function. Finally, it is important to investigate the potential side effects and toxicity of MMP inhibitors such as N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide, as they may have unintended consequences on normal physiological processes.
Synthesemethoden
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide can be synthesized via a multi-step process starting from 2-aminothiophenol and 2,5-dichlorobenzoyl chloride. The first step involves the formation of 2-(2-aminothiophenyl)benzothiazole, which is then acylated with butyryl chloride to obtain N-(2-butyrylamino)-2-(2-aminothiophenyl)benzothiazole. Finally, this intermediate is treated with 2,5-dichlorobenzoyl chloride in the presence of triethylamine to yield N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, MMP inhibitors such as N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide have been shown to inhibit tumor growth and metastasis by preventing the degradation of ECM components, which are necessary for tumor invasion and angiogenesis. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has also been investigated as a potential treatment for arthritis, as MMPs are involved in the degradation of cartilage in joints. In addition, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has been studied for its potential cardioprotective effects, as MMPs are involved in the remodeling of cardiac tissue after injury.
Eigenschaften
Produktname |
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide |
|---|---|
Molekularformel |
C18H15Cl2N3O2S |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-2-3-16(24)23-18-22-14-7-5-11(9-15(14)26-18)21-17(25)12-8-10(19)4-6-13(12)20/h4-9H,2-3H2,1H3,(H,21,25)(H,22,23,24) |
InChI-Schlüssel |
CEDWTWQONARLJG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)



![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)

![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)

![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)